(3-(Difluoromethyl)phenyl)boronic acid
Overview
Description
(3-(Difluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of phenylboronic acid, where a difluoromethyl group is attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to be mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, suggesting that they may have good stability in laboratory settings .
Dosage Effects in Animal Models
Boronic acids are known to be biologically active, suggesting that they could potentially have dosage-dependent effects .
Metabolic Pathways
Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence metabolic pathways .
Transport and Distribution
Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their transport and distribution .
Subcellular Localization
Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)phenyl)boronic acid typically involves the difluoromethylation of phenylboronic acid derivatives. One common method is the reaction of phenylboronic acid with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols and Quinones: Formed through oxidation reactions.
Scientific Research Applications
(3-(Difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The difluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
(3-(Trifluoromethyl)phenyl)boronic Acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a difluoromethyl group.
(3,5-Difluorophenyl)boronic Acid: Contains two fluorine atoms on the phenyl ring.
Uniqueness: (3-(Difluoromethyl)phenyl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications where enhanced reactivity and stability are required .
Properties
IUPAC Name |
[3-(difluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVGNXKXAYCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660133 | |
Record name | [3-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854690-87-2 | |
Record name | [3-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Difluoromethyl-phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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